Introduction: The Strategic Importance of Carbazole-Based Boronic Acids
Introduction: The Strategic Importance of Carbazole-Based Boronic Acids
An In-Depth Technical Guide to the Synthesis and Characterization of 9H-Carbazol-1-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The carbazole nucleus is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, planar, and electron-rich nature imparts unique photophysical and electronic properties, making it a cornerstone for the development of novel pharmaceuticals and organic electronics.[1][2][3] Carbazole derivatives have demonstrated a wide array of biological activities, including anti-tumor, anti-microbial, and neuroprotective effects.[1]
When functionalized with a boronic acid group, the carbazole scaffold is transformed into a versatile building block for carbon-carbon bond formation. 9H-Carbazol-1-ylboronic acid, in particular, is a key intermediate for introducing the carbazol-1-yl moiety into complex molecular architectures via the robust and highly efficient Suzuki-Miyaura cross-coupling reaction.[4][5][6] This guide provides a detailed exploration of the synthesis and comprehensive characterization of this valuable compound, offering field-proven insights for its successful preparation and validation.
Part 1: Synthesis of 9H-Carbazol-1-ylboronic Acid
The synthesis of arylboronic acids often proceeds through a borylation of an organometallic intermediate. The following protocol outlines a reliable and commonly employed route starting from 1-bromo-9H-carbazole. The core principle involves a halogen-metal exchange to create a nucleophilic carbazol-1-yl species, which is then trapped with an electrophilic boron source.
Causality Behind Experimental Design: The success of this synthesis hinges on the strict exclusion of water and atmospheric oxygen. The primary organometallic intermediate (1-lithiocarbazole) is extremely reactive and will be quenched by even trace amounts of protic sources, leading to the formation of the undesired carbazole byproduct. The use of low temperatures (-78 °C) is critical to prevent side reactions and decomposition of this unstable intermediate. An inert atmosphere (argon or nitrogen) is maintained throughout the process to prevent oxidation.
Experimental Protocol: Synthesis
Materials:
-
1-Bromo-9H-carbazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 2 M aqueous solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 1-bromo-9H-carbazole (1.0 eq).
-
Dissolution: Add anhydrous THF (approx. 10 mL per gram of starting material) via syringe. Stir the mixture at room temperature until all solids are dissolved.
-
Cooling and Lithiation: Cool the flask to -78 °C using a dry ice/acetone bath. Once the temperature has stabilized, slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed. Stir the reaction mixture at -78 °C for 1 hour.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the mixture to stir at this temperature for an additional 2 hours.
-
Quenching and Work-up: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding 2 M HCl. Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 9H-Carbazol-1-ylboronic acid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the final product as a white to off-white solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 9H-Carbazol-1-ylboronic acid.
Part 2: Characterization of 9H-Carbazol-1-ylboronic Acid
Thorough characterization is essential to confirm the structural integrity and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system to verify the outcome of the synthesis.
Characterization Techniques and Expected Results
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the primary tool for confirming the structure. The spectrum will show characteristic signals for the aromatic protons on the carbazole ring and a broad singlet for the N-H proton. The protons adjacent to the boronic acid group will exhibit distinct chemical shifts compared to the parent carbazole. The two protons of the B(OH)₂ group often appear as a broad singlet which may exchange with D₂O.
-
¹³C NMR: This technique confirms the carbon framework of the molecule. The carbon atom directly attached to the boron atom (C1) will have a characteristic chemical shift.[7][8]
-
-
Mass Spectrometry (MS):
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy identifies key functional groups. Expect to see characteristic absorption bands for O-H stretching (from the boronic acid, broad), N-H stretching (sharp), B-O stretching, and aromatic C-H stretching.[7]
-
-
Melting Point:
-
A sharp and defined melting point range is indicative of high purity. This value can be compared to literature data if available.
-
Summary of Expected Characterization Data
| Technique | Parameter | Expected Result |
| Appearance | Physical State | White to off-white crystalline solid[10] |
| ¹H NMR | Chemical Shifts (δ) | Aromatic protons (~7.0-8.5 ppm), N-H proton (broad, >10 ppm), B(OH)₂ protons (broad singlet) |
| ¹³C NMR | Chemical Shifts (δ) | Aromatic carbons (~110-145 ppm), C-B carbon signal |
| HRMS (ESI+) | [M+H]⁺ | Calculated: 212.0877; Observed: Value should be within ± 5 ppm |
| IR Spectroscopy | Wavenumbers (cm⁻¹) | ~3400-3200 (O-H, N-H), ~1350 (B-O), ~3050 (Aromatic C-H) |
| Purity (HPLC) | Area % | ≥97%[11] |
Characterization Workflow Diagram
Caption: Logical workflow for the characterization of the final product.
Part 3: Application in Suzuki-Miyaura Cross-Coupling
The primary utility of 9H-Carbazol-1-ylboronic acid is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[12][13] This reaction is one of the most powerful methods for constructing biaryl structures, which are prevalent in pharmaceuticals and organic electronic materials.[6]
Mechanism Insight: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[6][13]
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is base-mediated.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the cycle.
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This technical guide provides a comprehensive framework for the synthesis, characterization, and application of 9H-Carbazol-1-ylboronic acid. By understanding the causality behind the experimental steps and employing a robust analytical workflow, researchers can confidently prepare this valuable building block for innovation in drug discovery and materials science.
References
- BenchChem. (n.d.). Suzuki coupling reaction for synthesis of 9-(4-fluorophenyl)-9H-carbazole.
- Creative Proteomics. (n.d.). The Role of Boronic Acids in Pharmaceutical Synthesis and Drug Discovery.
- MDPI. (2012). Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles.
- ResearchGate. (n.d.). Scheme 1. Suzuki-Miyaura coupling of 1-bromo-9(H)-carbazole with....
- ChemBK. (2024). 9H-carbazol-3-yl-Boronic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding [3-(9H-Carbazol-9-yl)phenyl]boronic Acid: Properties and Procurement.
- ResearchGate. (n.d.). Chemoselective Suzuki–Miyaura cross‐coupling reaction of 9 with various....
- BLD Pharm. (n.d.). 869642-36-4|(9H-Carbazol-1-yl)boronic acid.
- Guidechem. (n.d.). What is the synthesis method of (9-phenyl-9H-carbazol-2-yl)boronic acid and its applications?.
- ResearchGate. (n.d.). Carbazol-3-yl boronic acid 1, its 3-hydroxy derivative 2 and....
- ResearchGate. (n.d.). Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method.
- OLED Material. (n.d.). (9-phenyl-9H-carbazol-1-yl)boronic Acid 1304130-05-9.
- TCI Chemicals. (n.d.). 4-(9H-Carbazol-9-yl)phenylboronic Acid (contains varying amounts of Anhydride).
- ChemicalBook. (n.d.). 9-Phenyl-9H-carbazol-3-ylboronic acid synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of (9-Phenyl-9H-carbazol-4-yl)boronic Acid in Modern Chemical Synthesis.
- ChemScene. (n.d.). (9-Phenyl-9H-carbazol-3-yl)boronic acid.
- National Institutes of Health (NIH). (n.d.). Organoborane coupling reactions (Suzuki coupling).
- BLDpharm. (n.d.). 419536-33-7|(4-(9H-Carbazol-9-yl)phenyl)boronic acid.
- Journal of Applied Pharmaceutical Science. (2022). A review on the biological potentials of carbazole and its derived products.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind the Glow: (9-(Naphthalen-1-yl)-9H-Carbazol-3-yl)boronic Acid in OLEDs.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Suzuki Coupling: A Powerful Tool with Boronic Acids Like (10-Phenylanthracen-9-yl)boronic Acid.
- NIST WebBook. (n.d.). 9H-Carbazole, 9-ethyl-.
- Beilstein Journal of Organic Chemistry. (2020). Supporting Information: Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties.
- Lab-Chemicals.Com. (n.d.). (9-Phenyl-9H-carbazol-2-yl)boronic acid, 98%.
- PubChem. (n.d.). (2-(9H-carbazol-9-yl)ethyl)phosphonic acid.
Sources
- 1. echemcom.com [echemcom.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. 9H-carbazol-3-yl-Boronic acid [chembk.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. 9H-Carbazole, 9-ethyl- [webbook.nist.gov]
- 10. nbinno.com [nbinno.com]
- 11. 869642-36-4|(9H-Carbazol-1-yl)boronic acid|BLD Pharm [bldpharm.com]
- 12. nbinno.com [nbinno.com]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
